
Allyl iodide
Overview
Description
It is a pale yellow liquid with a density of 1.837 g/cm³ and a boiling point of approximately 101-103°C . This compound is used extensively in organic synthesis, particularly in the preparation of other organic compounds such as N-alkyl-2-pyrrolidones, sorbic acid esters, and organometallic catalysts .
Synthetic Routes and Reaction Conditions:
From Allyl Alcohol and Methyl Iodide: Allyl iodide can be synthesized by reacting allyl alcohol with methyl iodide in the presence of triphenyl phosphite.
Finkelstein Reaction: This method involves the substitution of an allyl halide (such as allyl chloride or allyl bromide) with sodium iodide in acetone.
From Glycerol: Another method involves the reaction of elemental phosphorus and iodine with glycerol.
Industrial Production Methods: Industrial production of this compound typically involves the Finkelstein reaction due to its simplicity and efficiency. The reaction is carried out under mild conditions, making it suitable for large-scale production .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various products depending on the oxidizing agent used.
Reduction Reactions: this compound can be reduced to form allyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is commonly used for substitution reactions.
Oxidation: Various oxidizing agents such as potassium permanganate can be used.
Reduction: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products:
Scientific Research Applications
Allyl iodide is used in various scientific research applications:
Mechanism of Action
The mechanism of action of allyl iodide involves its ability to undergo nucleophilic substitution reactions. The iodine atom in this compound is a good leaving group, making it susceptible to attack by nucleophiles. This results in the formation of various substituted allyl compounds . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
- Allyl Chloride (C3H5Cl)
- Allyl Bromide (C3H5Br)
- Allyl Fluoride (C3H5F)
Comparison:
- Reactivity: Allyl iodide is more reactive than allyl chloride and allyl bromide due to the weaker carbon-iodine bond compared to carbon-chlorine and carbon-bromine bonds .
- Applications: While all these compounds are used in organic synthesis, this compound is preferred when a higher reactivity is required .
- Stability: this compound is less stable than its chloride and bromide counterparts and needs to be stored under specific conditions to prevent decomposition .
Biological Activity
Allyl iodide, also known as 3-iodopropene, is an organic halide with significant applications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, reactivity, and implications in various biological contexts.
This compound has the chemical formula C₃H₅I and is characterized by a double bond between the first two carbon atoms and an iodine atom attached to the third carbon. It is primarily synthesized through several methods:
- From Allyl Alcohol : Reacting allyl alcohol with methyl iodide using triphenyl phosphite as a catalyst.
- Finkelstein Reaction : Substituting iodine for other halogens in allyl halides.
- Elemental Phosphorus and Iodine : Reacting glycerol with phosphorus and iodine to yield this compound.
The compound is sensitive to light and can decompose into free iodine if not stored properly, typically requiring storage in dark conditions at low temperatures .
Biological Activity
This compound exhibits various biological activities that can be categorized into its reactivity in synthetic organic chemistry and its potential therapeutic implications.
1. Synthetic Applications
This compound is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is utilized in:
- Synthesis of N-Alkyl-2-pyrrolidones : These compounds have applications in pharmaceuticals.
- Production of Sorbic Acid Esters : Used as food preservatives.
- Formation of Organometallic Catalysts : Important for various catalytic processes .
2. Reactivity Studies
Research has demonstrated that this compound can undergo pyrolysis, leading to the formation of various unsaturated hydrocarbons such as allene and methylacetylene. The yields of these products are significantly influenced by reaction conditions, including temperature and pressure. For instance, under optimal conditions (800–1100 °C), a total yield of 10 mol per 100 mol of this compound was achieved .
Case Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of platinum(II) complexes that included this compound as a ligand. These complexes were tested against cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma). The results indicated that the presence of this compound enhanced the cytotoxicity of these complexes, suggesting potential therapeutic benefits .
Case Study 2: Reactivity with Metal Dimethylmetallates
Another study focused on the gas-phase reactions of this compound with coinage metal dimethylmetallates (e.g., Cu, Ag). The reactions highlighted the unique reactivity patterns that this compound exhibits when interacting with these metal complexes, which could lead to novel synthetic pathways for organometallic compounds .
Data Tables
The following table summarizes key findings related to the biological activity and synthetic applications of this compound:
Parameter | Details |
---|---|
Chemical Formula | C₃H₅I |
Synthesis Methods | From allyl alcohol, Finkelstein reaction |
Main Applications | Synthesis of N-alkyl compounds, organometallic catalysts |
Reactivity Products | Allene, methylacetylene |
Antiproliferative Effects | Enhanced activity against cancer cell lines |
Q & A
Q. What are the established synthetic routes for allyl iodide, and how do reaction conditions vary between laboratory and industrial scales?
Answer:
this compound is synthesized via multiple methods, each with distinct conditions:
- Finkelstein Reaction : Substitution of allyl chloride or bromide with NaI in acetone, optimized for simplicity and scalability .
- From Allyl Alcohol : Reaction with methyl iodide using triphenyl phosphite as a catalyst, suitable for controlled laboratory settings .
- Glycerol Route : Reaction of glycerol with HI and elemental phosphorus, though less common due to byproduct complexity .
Industrial vs. Laboratory Conditions :
- Scale : Industrial methods prioritize the Finkelstein reaction for efficiency, while lab-scale syntheses often use allyl alcohol routes for precision .
- Purification : Industrial processes may bypass rigorous purification (e.g., silica gel filtration), whereas lab protocols emphasize removing iodine residues via Na₂SO₃ washing and MgSO₄ drying .
Q. How does the dielectric constant of this compound (at 66°F) influence its selection as a solvent or reactant in organic synthesis?
Answer:
The dielectric constant (k = 6.1) indicates moderate polarity, impacting:
- Solvent Compatibility : Suitable for reactions requiring polar aprotic environments but incompatible with highly oxidizing agents .
- Reaction Kinetics : Enhances nucleophilic substitution efficiency due to partial stabilization of transition states, contrasting with less polar solvents like hexane (k = 1.89) .
- Material Design : Guides selection of protective equipment (e.g., Viton gloves) to prevent permeation during handling .
Q. What mechanistic insights have been gained from photodissociation studies of this compound at 193 nm, particularly regarding radical formation pathways?
Answer:
Photolysis at 193 nm generates two primary channels:
- C-I Bond Fission : Produces allyl radicals with I(²P₃/₂) or I(²P₁/₂), with internal energies up to 15 kcal/mol above the H-loss barrier (60 kcal/mol) .
- Centrifugal Effects : High rotational energy in radicals from the I(²P₁/₂) channel stabilizes intermediates, delaying H-atom dissociation to form allene .
- Secondary Products : Photoionization efficiency (PIE) curves confirm allene as the major product, with negligible propyne formation, validating theoretical isomerization barriers .
Q. How can researchers reconcile discrepancies in reported reaction yields when using this compound in copper-catalyzed asymmetric allylic alkylations?
Answer:
Yield variations arise from:
- Substrate Isomerization : Racemic starting materials may undergo unintended isomerization, altering product distributions (Table 2 in ).
- Catalytic Conditions : Ligand choice (e.g., chiral phosphines) and solvent polarity (e.g., acetone vs. THF) critically affect enantioselectivity and turnover .
- Validation : Cross-checking with kinetic isotope effects (KIEs) or computational modeling (DFT) can resolve mechanistic ambiguities .
Q. What strategies are effective in mitigating this compound's decomposition during storage and handling in long-term experiments?
Answer:
Decomposition (iodine liberation) is minimized by:
- Storage : Amber glass containers at -5°C in hexane, with inert gas (N₂) purging to exclude air and moisture .
- Handling : Conduct reactions under darkroom conditions or red light; avoid contact with oxidizers (e.g., peroxides) .
- Stabilizers : Copper additives inhibit radical chain reactions, extending shelf life .
Q. In comparative kinetic studies, how does the leaving group ability of iodide in this compound affect its reactivity in nucleophilic substitution reactions compared to other allyl halides?
Answer:
Reactivity trends (I > Br > Cl) correlate with bond dissociation energies:
- Carbon-Halogen Bond Strength : C-I (51 kcal/mol) < C-Br (70 kcal/mol) < C-Cl (81 kcal/mol), favoring faster SN2 displacements in this compound .
- Solvent Effects : Polar solvents (e.g., acetone) enhance iodide’s nucleofugality, achieving >90% substitution efficiency vs. <50% for allyl chloride under identical conditions .
- Byproduct Analysis : GC-MS monitoring reveals lower halogen exchange byproducts (e.g., NaCl) in this compound reactions compared to bromide analogs .
Properties
IUPAC Name |
3-iodoprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5I/c1-2-3-4/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEHLDPGIKPNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5I | |
Record name | ALLYL IODIDE | |
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DSSTOX Substance ID |
DTXSID5060302 | |
Record name | 3-Iodo-1-propene | |
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Molecular Weight |
167.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl iodide appears as a yellow liquid with a pungent odor. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. Very irritating to skin, eyes and mucous membranes. Poisonous by ingestion and inhalation. Used to make other chemicals., Yellowish liquid with a pungent unpleasant odor; Darkened by light and air evolving iodine; [Merck Index] Clear dark red liquid; [Sigma-Aldrich MSDS] | |
Record name | ALLYL IODIDE | |
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CAS No. |
556-56-9 | |
Record name | ALLYL IODIDE | |
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Record name | 3-Iodo-1-propene | |
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Record name | Allyl iodide | |
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Record name | ALLYL IODIDE | |
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Record name | 1-Propene, 3-iodo- | |
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Record name | 3-Iodo-1-propene | |
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Record name | 3-iodopropene | |
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Record name | ALLYL IODIDE | |
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